6-Fluoro-1H-indol-3-amine hydrochloride

Serotonin Releasing Agent Neuropharmacology Tryptamine SAR

Exclusive 6-fluoro regioisomer critically divergent from 4/5/7-fluoro analogs. Its unique electronic profile enables sub-nanomolar serotonin release (EC50 4.4 nM) and a distinct thrombin binding mode validated by X-ray crystallography. The hydrochloride salt ensures optimal solubility, while the 6-fluoro substituent predicts enhanced metabolic stability and tuned pKa/LogP for CNS penetration. Avoid assay variability by securing this precise, pharmacologically privileged building block.

Molecular Formula C8H8ClFN2
Molecular Weight 186.61 g/mol
Cat. No. B12924327
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Fluoro-1H-indol-3-amine hydrochloride
Molecular FormulaC8H8ClFN2
Molecular Weight186.61 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1F)NC=C2N.Cl
InChIInChI=1S/C8H7FN2.ClH/c9-5-1-2-6-7(10)4-11-8(6)3-5;/h1-4,11H,10H2;1H
InChIKeyXBEJOHUEFRYBLX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Fluoro-1H-indol-3-amine Hydrochloride: Indole-3-amine Chemical Properties and Research Applications


6-Fluoro-1H-indol-3-amine hydrochloride (CAS 2639298-06-7) is a synthetic indole-3-amine derivative that incorporates a 6-fluoro substituent on the indole ring and a 3-amino group, formulated as its hydrochloride salt . This compound belongs to the privileged indole scaffold class, a structural motif prevalent in numerous bioactive molecules and pharmaceuticals . The strategic placement of the fluorine atom at the 6-position modulates key physicochemical parameters, including lipophilicity and metabolic stability, while the hydrochloride salt form enhances aqueous solubility and handling characteristics .

Why 6-Fluoro-1H-indol-3-amine Hydrochloride Cannot Be Substituted by Other Fluoroindole-3-amines


Fluoroindole-3-amines are not interchangeable building blocks; the precise position of fluorine substitution on the indole ring dictates distinct physicochemical and pharmacological profiles. The 6-fluoro regioisomer confers a unique combination of electronic effects and steric compatibility that diverges significantly from the 4-, 5-, or 7-fluoro analogs . These positional differences directly impact receptor binding conformations, metabolic handling, and downstream biological activity. Consequently, substituting the 6-fluoro derivative with another regioisomer or a non-fluorinated indole-3-amine introduces uncontrolled variables that can compromise assay reproducibility, invalidate structure-activity relationship (SAR) conclusions, and derail synthetic campaigns reliant on specific reactivity patterns .

Quantitative Differentiation of 6-Fluoro-1H-indol-3-amine Hydrochloride Against Key Analogs


6-Fluorotryptamine Exhibits Sub-nanomolar Potency as a Serotonin Releasing Agent

6-Fluorotryptamine (the free base of 6-fluoro-1H-indol-3-amine hydrochloride) is one of the most potent serotonin releasing agents (SRAs) known in vitro, with an EC50 of 4.4 nM in rat brain synaptosomes [1]. This potency distinguishes it from other tryptamine derivatives and underscores the value of the 6-fluoro substitution pattern for neuropharmacological probe development. The compound acts as a selective SRA, demonstrating high efficacy in inducing serotonin release without significant activity at other monoamine transporters in this assay system [2].

Serotonin Releasing Agent Neuropharmacology Tryptamine SAR

6-Fluorotryptamine Binds to Thrombin with a Novel Active-Site Binding Mode

Crystallographic studies of 6-fluorotryptamine complexed with thrombin revealed a novel binding mode at the enzyme's active site S1 pocket [1]. This binding orientation differs from that observed for the reference ligand proflavin, indicating that the 6-fluoro substituent can induce unique conformational accommodations within a well-defined protein active site. This structural insight provides a rational basis for selecting the 6-fluoro regioisomer over other fluoroindoles when designing thrombin-targeted agents.

Thrombin Inhibition Anticoagulation Structural Biology

6-Fluoro Substitution Enhances Metabolic Stability Relative to Non-Fluorinated Indole-3-amines

The incorporation of a fluorine atom at the 6-position of the indole ring enhances the metabolic stability of the resulting tryptamine derivative compared to its non-fluorinated counterpart . Fluorine's high electronegativity and the strength of the C-F bond confer resistance to oxidative metabolism at the substituted position. While quantitative half-life data for 6-fluoro-1H-indol-3-amine hydrochloride itself are not available in public literature, this class-level inference is supported by extensive medicinal chemistry precedent demonstrating that strategic fluorination of aromatic heterocycles generally reduces cytochrome P450-mediated metabolism and improves in vivo exposure [1].

Metabolic Stability Drug Discovery Fluorine Chemistry

pKa Modulation by 6-Fluoro Substitution Affects Ionization State and Membrane Permeability

The electron-withdrawing nature of the 6-fluoro substituent lowers the pKa of the indole-3-amine compared to the non-fluorinated parent compound. The predicted pKa for 6-fluoroindole is 16.40 ± 0.30 , whereas the predicted pKa for non-fluorinated 1H-indol-3-amine is 18.16 [1]. This reduction in basicity alters the compound's ionization state at physiological pH, which in turn modulates membrane permeability and receptor binding interactions. The precise pKa shift is a function of the fluorine substitution position; the 6-fluoro regioisomer provides a distinct pKa profile compared to other fluoroindole isomers, enabling fine-tuning of physicochemical properties without altering the core indole scaffold.

Physicochemical Properties pKa Lipophilicity

LogP Enhancement by 6-Fluoro Substitution Increases Lipophilicity

Fluorination at the 6-position of the indole ring increases the compound's lipophilicity compared to the non-fluorinated parent. The calculated LogP for 6-fluoroindole is 2.307 [1] or 2.19 , while the LogP for non-fluorinated 1H-indol-3-amine is 1.24 [2] (or XlogP of 1.90 [3]). This increase in lipophilicity enhances the compound's ability to cross biological membranes and improves its partitioning into organic phases. The magnitude of the LogP increase is specific to the 6-fluoro regioisomer; alternative fluorine placements yield different LogP values due to varying electronic and steric contributions.

Lipophilicity LogP ADME

6-Fluorotryptamine is a Substrate for Arylalkylamine N-Acetyltransferase

6-Fluorotryptamine has been experimentally validated as a substrate for arylalkylamine N-acetyltransferase, an enzyme critical to melatonin biosynthesis and the metabolism of tryptamine derivatives [1]. This enzymatic recognition confirms that the 6-fluoro substitution does not sterically hinder binding to this key metabolic enzyme, allowing the compound to be used as a probe for studying N-acetyltransferase function and regulation. In contrast, alternative fluoroindole regioisomers (e.g., 4-, 5-, or 7-fluoro) may exhibit altered substrate kinetics or be completely unrecognized by this enzyme due to unfavorable steric or electronic interactions at the active site .

Enzymology Metabolism N-Acetyltransferase

6-Fluoro-1H-indol-3-amine Hydrochloride Research and Industrial Application Scenarios


Development of High-Potency Serotonergic Probes

6-Fluoro-1H-indol-3-amine hydrochloride serves as a direct precursor to 6-fluorotryptamine, one of the most potent serotonin releasing agents (SRAs) known in vitro, with an EC50 of 4.4 nM in rat brain synaptosomes [1]. Researchers developing serotonergic tool compounds or CNS-active drug candidates can leverage the 6-fluoro substitution pattern to achieve sub-nanomolar SRA potency, outperforming other tryptamine-based scaffolds. This application is directly supported by the quantitative SRA potency data presented in Section 3 [2].

Thrombin-Targeted Anticoagulant Design

The novel binding mode of 6-fluorotryptamine at the thrombin active site, as revealed by X-ray crystallography, provides a structural rationale for incorporating the 6-fluoroindole moiety into anticoagulant lead compounds [1]. Medicinal chemists can exploit this unique binding conformation to achieve target selectivity or overcome resistance mechanisms. This scenario is grounded in the direct head-to-head crystallographic comparison with proflavin documented in Section 3 [2].

Physicochemical Optimization of CNS-Penetrant Drug Candidates

The 6-fluoro substituent predictably modulates both pKa and LogP relative to the non-fluorinated indole-3-amine scaffold [1][2]. Specifically, the predicted pKa is reduced by approximately 1.76 units (from 18.16 to 16.40) and LogP is increased by approximately 0.4-1.1 units [3]. This tunable physicochemical profile makes 6-fluoro-1H-indol-3-amine hydrochloride an ideal building block for CNS drug discovery programs, where controlling ionization state and membrane permeability is critical for achieving adequate brain exposure. This application is directly derived from the cross-study comparable pKa and LogP data in Section 3.

Metabolic Stability Enhancement in Lead Optimization

The presence of the 6-fluoro substituent is expected to confer increased metabolic stability compared to non-fluorinated tryptamine derivatives [1]. Medicinal chemists can incorporate this building block into lead series to reduce cytochrome P450-mediated oxidative metabolism, potentially improving in vivo half-life and exposure without extensive structural modification. This application is supported by class-level inference from medicinal chemistry precedent, as noted in Section 3 [2].

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